

# Spectroscopic and Mechanistic Insights into the Fungal Metabolite Nornidulin

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## Compound of Interest

Compound Name: *Nornidulin*

Cat. No.: *B021738*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data of **Nornidulin**, a depsidone derivative with promising biological activities. This document details the available Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) data, outlines the experimental protocols for their acquisition, and visualizes its known mechanisms of action.

**Nornidulin**, a natural product isolated from fungi of the *Aspergillus* genus, has garnered significant interest for its inhibitory effects on key biological targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and *Plasmodium falciparum* Malate: Quinone Oxidoreductase (PfMQO).<sup>[1][2][3][4]</sup> A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is crucial for its development as a potential therapeutic agent.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis has been pivotal in the identification and characterization of **Nornidulin**. The compound has a molecular weight of 429.00476 g/mol and a molecular formula of  $C_{19}H_{15}Cl_3O_5$ .<sup>[1]</sup>

Parameter	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>15</sub> Cl <sub>3</sub> O <sub>5</sub>	[1]
Molecular Weight	429.00476 g/mol	[1]
[M+H] <sup>+</sup> (m/z)	429.006	[5]
[M+NH <sub>4</sub> ] <sup>+</sup> (m/z)	446.033	[5]

## Experimental Protocol: LC-MS Analysis

The following protocol was used for the LC-MS analysis of **Nornidulin**[\[1\]](#):

- Instrumentation: Dionex Ultimate 3000 RSC HPLC system coupled to a Q-Exactive high-resolution mass spectrometer (Thermo Fisher Scientific).
- Column: Hypersil GOLD aQ C18 polar-endcapped HPLC column (50 mm length, 1 mm diameter, 1.9 µm particle size; Thermo Fisher Scientific).
- Mobile Phase:
  - A: Water with 0.1% formic acid
  - B: Acetonitrile with 0.1% formic acid
- Gradient:
  - 0-2 min: 5% B
  - 2-15 min: 5-60% B
  - 15-22 min: 60-95% B
  - 22-25 min: 95% B
  - 25-30 min: 95-5% B
- Flow Rate: 40 µL/min

- Injection Volume: 100  $\mu$ L
- Mass Spectrometry:
  - Mode: Full scan
  - Resolution (Full Scan): 70,000
  - Resolution (MS<sup>2</sup>): 17,500 (data-dependent)

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for **Nornidulin** have been published, providing key insights into its chemical structure.<sup>[2][6][7]</sup> The data is presented in the following tables.

### <sup>1</sup>H NMR Spectroscopic Data

Atom No.	Chemical Shift (ppm)	Multiplicity	J (Hz)
OMe-4	3.94	s	
H-5	6.64	s	
Me-1'	2.11	s	
Me-2'	2.65	s	
OH-3	11.13	s	
OH-8	5.89	br s	

### <sup>13</sup>C NMR Spectroscopic Data

Atom No.	Chemical Shift (ppm)
1	163.6
1a	108.7
2	108.9
3	160.7
4	158.4
4a	106.8
5	98.7
5a	140.2
6	169.5
7	115.7
8	152.0
9	110.1
9a	134.4
OMe-4	60.9
1'	11.7
2'	22.1

## Experimental Protocol: NMR Analysis

The NMR spectra for **Nornidulin** were recorded on a Bruker AVANCE 400 spectrometer.<sup>[6][7]</sup>

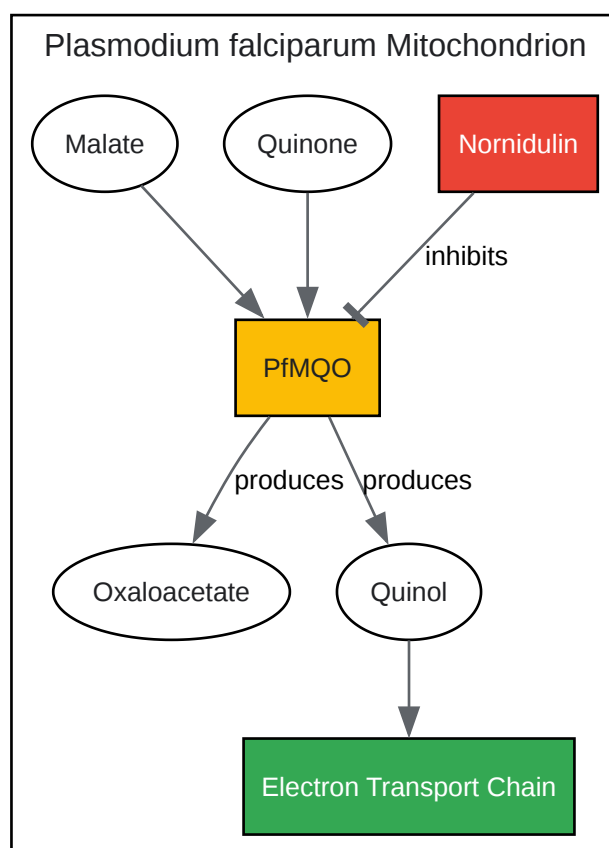
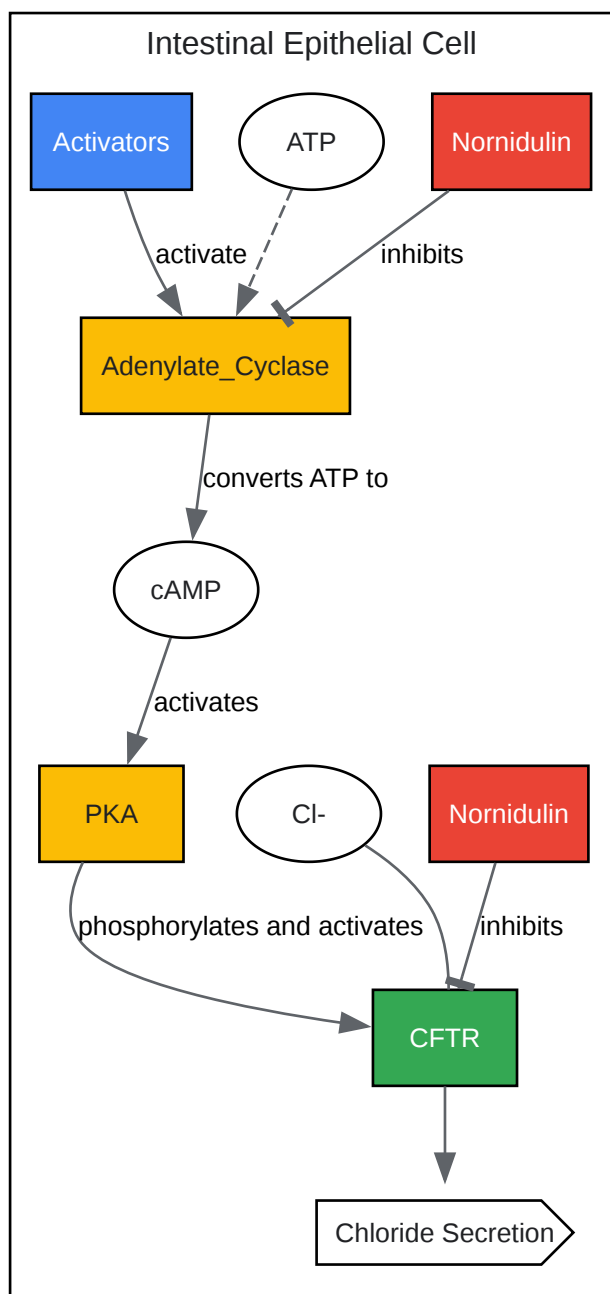
- Instrumentation: Bruker AVANCE 400 Spectrometer
- Solvent: CDCl<sub>3</sub>
- Reference: Tetramethylsilane (TMS) as an internal standard.

## Visualizing Nornidulin's Mechanism of Action

To better understand the biological activity of **Nornidulin**, its inhibitory pathways can be visualized.

### Inhibition of CFTR-Mediated Chloride Secretion

**Nornidulin** has been shown to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key protein in intestinal chloride secretion.<sup>[2][6][7]</sup> This inhibition is believed to occur through a direct interaction with the channel, as well as by reducing intracellular cAMP levels.



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